molecular formula C23H27NO4 B13477749 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid

Cat. No.: B13477749
M. Wt: 381.5 g/mol
InChI Key: PBELWALXVHFJEU-MRXNPFEDSA-N
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Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection to yield the desired product. Common synthetic routes may involve:

    Protection of the amine group: Using a protecting group such as the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of intermediates: Through reactions such as alkylation or acylation.

    Deprotection: Removing the protecting groups under specific conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid: shares similarities with other amino acid derivatives and peptide-based compounds.

    Fmoc-protected amino acids: These compounds also contain the fluorenylmethoxycarbonyl protecting group and are used in peptide synthesis.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid

InChI

InChI=1S/C23H27NO4/c1-15(2)12-16(13-22(25)26)24(3)23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,12-14H2,1-3H3,(H,25,26)/t16-/m1/s1

InChI Key

PBELWALXVHFJEU-MRXNPFEDSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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